

# Structural Insights into the Rbin-1 and Mdn1 Interaction: A Technical Guide

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## Compound of Interest

Compound Name: *Rbin-1*

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This technical guide provides an in-depth analysis of the structural and functional interaction between the AAA+ ATPase Mdn1 (also known as Midasin or Rea1 in *S. cerevisiae*) and its potent chemical inhibitor, **Rbin-1**. Mdn1 is an essential enzyme in the biogenesis of the 60S ribosomal subunit, where it utilizes the energy from ATP hydrolysis to remodel pre-ribosomal particles by removing assembly factors. **Rbin-1** provides a powerful tool to dissect the mechanism of Mdn1 and offers a potential avenue for therapeutic intervention in diseases characterized by dysregulated ribosome production. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular mechanisms and workflows.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from structural and biochemical studies of the Mdn1-**Rbin-1** interaction.

Structural Data	Value	Method	Reference
Resolution of S. pombe Mdn1 in complex with ATP & Rbin-1	~8 Å	Single-particle Cryo-EM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Resolution of S. pombe Mdn1 in complex with AMPPNP	~4 Å	Single-particle Cryo-EM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Length of the structured linker connecting Mdn1's AAA and MIDAS domains	~20 nm	Cryo-EM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

Biochemical Data	Value	Conditions	Reference
Rbin-1 Inhibition			
GI <sub>50</sub> for Mdn1 ATPase activity	136 nM	in vitro	[5]
EC <sub>50</sub> of Rbin-XL (Rbin-1 analog) for Mdn1-FL ATPase	0.23 ± 0.33 μM	in vitro	[6]
Mdn1 ATPase Kinetics			
Specific activity	~1.0 s <sup>-1</sup>	1 mM MgATP	[7]
k <sub>cat</sub> (without inhibitor)	2.1 ± 0.2 s <sup>-1</sup>	in vitro	[6]
K <sub>M</sub> for ATP (without inhibitor)	0.20 ± 0.04 μM	in vitro	[6]
k <sub>cat</sub> (with 1 μM Rbin-1)	1.1 ± 0.2 s <sup>-1</sup>	in vitro	[6]
K <sub>M</sub> for ATP (with 1 μM Rbin-1)	0.24 ± 0.09 μM	in vitro	[6]

## Mdn1-Mediated Ribosome Maturation and Inhibition by Rbin-1

Mdn1 plays a critical role in the late stages of 60S ribosomal subunit maturation. It binds to pre-60S particles and, through a cycle of ATP binding and hydrolysis within its AAA+ ring, induces conformational changes that are transmitted through a long linker to its C-terminal MIDAS (metal ion-dependent adhesion site) domain.[1][2][4] This action facilitates the release of crucial assembly factors, such as Rsa4 and Ytm1, allowing the ribosome to proceed to its mature, functional state.[4] **Rbin-1** acts as a noncompetitive inhibitor, locking Mdn1 in a specific, "MIDAS-docked" conformation that mimics a pre-ribosome-bound state.[4][6] This conformational trapping prevents the release of assembly factors, thereby stalling ribosome biogenesis.[4]

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